molecular formula C9H18Br2 B14427815 3,3-Dibromo-2,2,4,4-tetramethylpentane CAS No. 84679-81-2

3,3-Dibromo-2,2,4,4-tetramethylpentane

Cat. No.: B14427815
CAS No.: 84679-81-2
M. Wt: 286.05 g/mol
InChI Key: TUBUQHOAJRQLQW-UHFFFAOYSA-N
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Description

3,3-Dibromo-2,2,4,4-tetramethylpentane is a branched alkane derivative featuring two bromine atoms at the 3-position and four methyl groups at the 2, 2, 4, and 4 positions. Its molecular formula is C₉H₁₈Br₂, with a molecular weight of 286.06 g/mol (calculated from the parent hydrocarbon 2,2,4,4-tetramethylpentane, C₉H₂₀, by replacing two hydrogens with bromines) . The compound’s highly branched structure induces significant steric hindrance, impacting its physical properties and reactivity.

Properties

CAS No.

84679-81-2

Molecular Formula

C9H18Br2

Molecular Weight

286.05 g/mol

IUPAC Name

3,3-dibromo-2,2,4,4-tetramethylpentane

InChI

InChI=1S/C9H18Br2/c1-7(2,3)9(10,11)8(4,5)6/h1-6H3

InChI Key

TUBUQHOAJRQLQW-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(C(C)(C)C)(Br)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Dibromo-2,2,4,4-tetramethylpentane typically involves the bromination of 2,2,4,4-tetramethylpentane. This reaction can be carried out using bromine (Br₂) in the presence of a suitable solvent, such as carbon tetrachloride (CCl₄), under controlled conditions to ensure selective bromination at the desired positions.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and reactant concentrations, to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,3-Dibromo-2,2,4,4-tetramethylpentane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be replaced by other functional groups through nucleophilic substitution reactions.

    Elimination Reactions: Under certain conditions, the compound can undergo elimination reactions to form alkenes.

    Reduction Reactions: The bromine atoms can be reduced to form the corresponding hydrocarbons.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.

    Elimination: Strong bases such as sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) are typically used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be employed.

Major Products

    Substitution: Depending on the nucleophile, products can include alcohols, ethers, or amines.

    Elimination: The major products are alkenes.

    Reduction: The primary product is 2,2,4,4-tetramethylpentane.

Scientific Research Applications

3,3-Dibromo-2,2,4,4-tetramethylpentane has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis to introduce bromine atoms into molecules.

    Biology: The compound can be used in studies involving brominated organic compounds and their biological effects.

    Medicine: Research into brominated compounds may explore potential pharmaceutical applications.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3,3-Dibromo-2,2,4,4-tetramethylpentane in chemical reactions typically involves the formation of reactive intermediates, such as carbocations or radicals, depending on the reaction conditions. These intermediates then undergo further transformations to yield the final products. The molecular targets and pathways involved are determined by the specific reaction and reagents used.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physical Properties

Key comparisons with analogous brominated alkanes and tetramethylpentane isomers are summarized below:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (K) Density (g/cm³) Strain Energy (kJ/mol)
3,3-Dibromo-2,2,4,4-tetramethylpentane* C₉H₁₈Br₂ 286.06 ~375–400† ~1.8–2.0† ~35–40‡
2,2,4,4-Tetramethylpentane C₉H₂₀ 128.26 301.6 2.485 31
1,3-Dibromopentane C₅H₁₀Br₂ 229.94 448.2 1.763 N/A
2,3-Dibromo-4-methylpentane C₆H₁₂Br₂ 243.97 ~430–450† ~1.9† N/A
3,3-Bis(bromomethyl)pentane C₇H₁₄Br₂ 257.99 465.0 1.892 N/A

*Estimated values for this compound:

  • †Predicted based on additive effects of bromination and branching.
  • ‡Estimated from strain energy of parent hydrocarbon (31 kJ/mol) plus contributions from bromine-induced steric strain.

Key Observations:

  • Boiling Point: The target compound’s boiling point is higher than its non-brominated counterpart (2,2,4,4-tetramethylpentane) due to increased molecular weight and dipole-dipole interactions from bromine. However, it is lower than linear dibrominated alkanes (e.g., 1,3-dibromopentane) due to reduced surface area for intermolecular forces .
  • Density : Bromination elevates density compared to hydrocarbons but remains lower than linear dibrominated compounds due to branching .
  • Strain Energy: The parent hydrocarbon exhibits 31 kJ/mol strain from methyl-methyl interactions .

Chemical Reactivity

  • Nucleophilic Substitution (SN2) : Steric hindrance from methyl groups at positions 2, 2, 4, and 4 impedes backside attack, making SN2 less favorable compared to linear dibrominated alkanes (e.g., 1,3-dibromopentane) .
  • Elimination Reactions : Dehydrohalogenation may yield alkenes with regioselectivity influenced by branching. For example, 2,2,4,4-tetramethylpentane undergoes cyclization on metal catalysts , but bromination may redirect reactivity toward elimination over cyclization.
  • Electroreduction: Analogous dibromoketones (e.g., 2,4-dibromo-2,4-dimethyl-3-pentanone) undergo reductive debromination , suggesting similar pathways for the target compound, albeit slower due to steric effects.

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